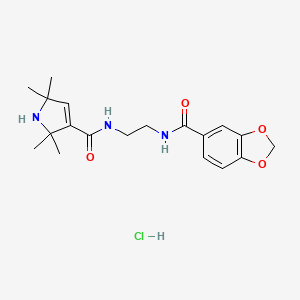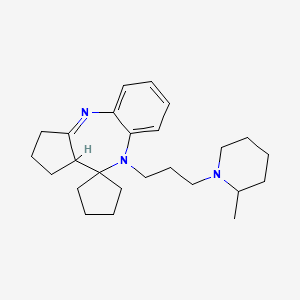
tBuSATB-AZT
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tBuSATB-AZT: is a chemical compound with the molecular formula C28H46N5O9PS2 It is a complex molecule that contains various functional groups, including azido, phosphonate, and tert-butyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tBuSATB-AZT involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Azido Group: The azido group can be introduced via diazotization of an aromatic amine using cross-linked poly(4-vinylpyridine)-supported nitrite ion and subsequent azidation with sodium azide.
Phosphonate Group Introduction: The phosphonate group can be introduced through a reaction with a suitable phosphonate reagent under controlled conditions.
Tert-Butyl Group Addition: The tert-butyl group is typically introduced using tert-butyl chloride in the presence of a base.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production efficiently.
化学反应分析
Types of Reactions: tBuSATB-AZT undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The azido group can participate in substitution reactions, particularly nucleophilic substitution, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium azide, tert-butyl chloride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of azido derivatives.
科学研究应用
tBuSATB-AZT has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with biomolecules.
Medicine: this compound is investigated for its potential therapeutic applications, particularly in antiviral and anticancer research.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
作用机制
The mechanism of action of tBuSATB-AZT involves its interaction with specific molecular targets. The azido group, for example, can inhibit certain enzymes by binding to their active sites. The phosphonate group may interact with cellular membranes, affecting their permeability and function. These interactions can lead to various biological effects, including inhibition of viral replication and induction of apoptosis in cancer cells .
相似化合物的比较
Azidothymidine (AZT): A nucleoside analog reverse-transcriptase inhibitor used in the treatment of HIV.
Zidovudine: Another name for azidothymidine, with similar antiviral properties.
Hydrazoic Acid: A simple organic azide with different chemical properties.
Uniqueness: tBuSATB-AZT is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Unlike simpler azides, it has a more complex structure that allows for a broader range of applications and interactions with various molecular targets.
属性
CAS 编号 |
202478-77-1 |
|---|---|
分子式 |
C28H46N5O9PS2 |
分子量 |
691.8 g/mol |
IUPAC 名称 |
S-[4-[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-[4-(2,2-dimethylpropanoylsulfanyl)butoxy]phosphoryl]oxybutyl] 2,2-dimethylpropanethioate |
InChI |
InChI=1S/C28H46N5O9PS2/c1-19-17-33(26(37)30-23(19)34)22-16-20(31-32-29)21(42-22)18-41-43(38,39-12-8-10-14-44-24(35)27(2,3)4)40-13-9-11-15-45-25(36)28(5,6)7/h17,20-22H,8-16,18H2,1-7H3,(H,30,34,37)/t20-,21+,22+/m0/s1 |
InChI 键 |
JUSDYRJWBHDXJD-BHDDXSALSA-N |
手性 SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(OCCCCSC(=O)C(C)(C)C)OCCCCSC(=O)C(C)(C)C)N=[N+]=[N-] |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(OCCCCSC(=O)C(C)(C)C)OCCCCSC(=O)C(C)(C)C)N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




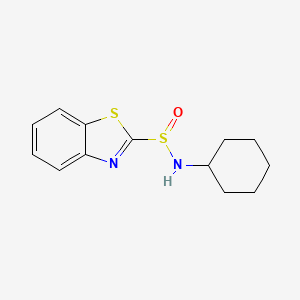
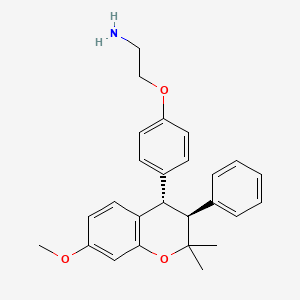


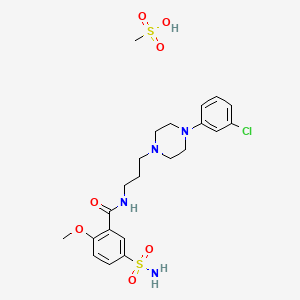
![2,2,4,4-Tetramethyl-7-oxa-14-(oxiranylmethyl)-3,14-diazadispiro[5.1.5.2]pentadecan-15-one](/img/structure/B12713050.png)
![4-[3-[2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-oxopropyl]-1,3-dihydroindol-2-one;oxalic acid](/img/structure/B12713053.png)
![6-N,6-N-dipropyl-6,7-dihydro-5H-cyclopenta[f][1,3]benzothiazole-2,6-diamine](/img/structure/B12713055.png)


